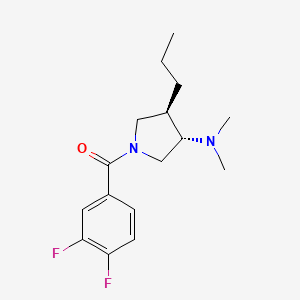

![molecular formula C14H14ClN3O3S B5595635 ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)

ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar ethyl-1,3-thiazole derivatives typically involves the reaction of suitable precursors under specific conditions. For instance, derivatives like ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates are synthesized through interactions involving amino and carboxylate groups, which may involve cyclization, acylation, or condensation reactions. These methods provide insights into potential synthetic routes for our compound of interest, although direct synthesis information is not available (Costa, Boechat, Wardell, Ferreira, Low, & Glidewell, 2007).

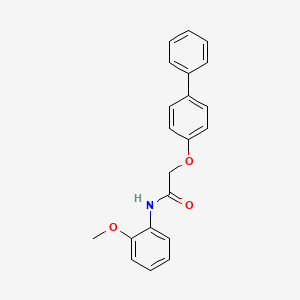

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate, reveals a complex network of hydrogen bonding, contributing to the molecule's stability and reactivity. These structural insights can be applied to understand the geometry, bonding patterns, and electronic configuration of our target molecule, affecting its chemical behavior and interactions (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Chemical reactions involving ethyl-1,3-thiazole derivatives often include nucleophilic attacks, substitutions, and cyclization processes, influenced by the presence of the thiazole ring and substituent groups. These reactions can lead to a variety of products with diverse chemical properties. However, specific reactions for our exact compound are not detailed in the available literature.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are significant for understanding the compound's behavior under different conditions. While specific data for our compound is not provided, related substances exhibit characteristic crystalline structures and solubility profiles, which can give a preliminary idea about our compound's physical attributes (Achutha et al., 2017).

科学的研究の応用

Synthesis and Chemical Properties

Synthetic Modifications and Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, has been modified and synthesized using readily available materials. Its antimicrobial activities were studied against various strains of bacteria and fungi, with the structure-activity relationship carried out by CoMFA and CoMSIA, providing insights for further molecular modifications (Desai, Bhatt, & Joshi, 2019).

Chemical Structure Analysis : The structural analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its 1:1 adduct with 6-methylimidazo[2,1-b]thiazole revealed hydrogen-bonded structures, providing insights into the compound's molecular interactions (Lynch & Mcclenaghan, 2004).

Antimicrobial and Anticancer Applications

Potential Antimicrobial Agents : A study synthesized new quinazolines, including derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, and screened them for antibacterial and antifungal activities. The results indicated potential antimicrobial applications of such derivatives (Desai, Shihora, & Moradia, 2007).

Anticancer Activity : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were evaluated for their in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interactions and Synthesis Techniques

Hydrogen-bonded Supramolecular Structures : The study of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates revealed hydrogen-bonded structures in varying dimensions, emphasizing the role of molecular interactions in defining the properties of such compounds (Costa et al., 2007).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : An efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed, utilizing condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method could be useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

特性

IUPAC Name |

ethyl 2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-3-21-12(19)11-8(2)16-14(22-11)18-13(20)17-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXNYVZFVQKSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

phosphinic acid](/img/structure/B5595561.png)

![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)

![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)

![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)

![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)

![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)